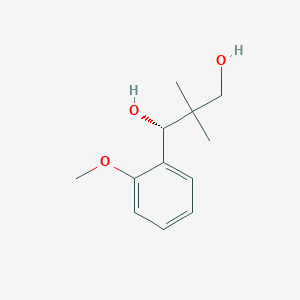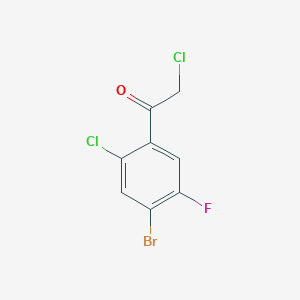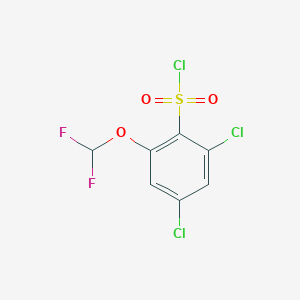
2',4'-Dibromo-5'-fluorophenacyl bromide
Vue d'ensemble
Description
2’,4’-Dibromo-5’-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br3FO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dibromo-5’-fluorophenacyl bromide typically involves the bromination of 5’-fluorophenacyl bromide. One common method is as follows:
Starting Material: 5’-Fluorophenacyl bromide.
Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature, usually around 0-5°C to prevent over-bromination.
Purification: The product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dibromo-5’-fluorophenacyl bromide may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the bromination reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dibromo-5’-fluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 2’,4’-dibromo-5’-fluoroacetophenone using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the phenacyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives depending on the nucleophile used.
Reduction: 2’,4’-Dibromo-5’-fluoroacetophenone.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2’,4’-Dibromo-5’-fluorophenacyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2’,4’-Dibromo-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4’-fluoroacetophenone: Lacks the additional bromine atom at the 2’ position, making it less reactive in certain substitution reactions.
2,4’-Dibromoacetophenone: Does not have the fluorine atom, which affects its electronic properties and reactivity.
2-Bromo-3’,4’-dichloroacetophenone: Contains chlorine atoms instead of fluorine, leading to different reactivity patterns.
Uniqueness
2’,4’-Dibromo-5’-fluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
IUPAC Name |
2-bromo-1-(2,4-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPFHOMBZCLJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















